molecular formula C18H20ClN3O2 B2505318 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide CAS No. 1444301-17-0

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide

Número de catálogo B2505318
Número CAS: 1444301-17-0
Peso molecular: 345.83
Clave InChI: SBVGVBOFURJVGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperidine family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders.

Mecanismo De Acción

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide works by inhibiting GABA transaminase, which results in an increase in GABA levels in the brain. This increase in GABA levels leads to a decrease in neuronal excitability and a reduction in the release of dopamine, a neurotransmitter that plays a crucial role in the reward system of the brain. This mechanism of action has been shown to be effective in reducing drug-seeking behavior and addiction-related behaviors in animal models.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide increases GABA levels in the brain, which leads to a decrease in neuronal excitability and a reduction in the release of dopamine. This reduction in dopamine release has been shown to be effective in reducing drug-seeking behavior and addiction-related behaviors in animal models. Additionally, 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase and has been shown to be effective in reducing drug-seeking behavior and addiction-related behaviors in animal models. Additionally, 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurological disorders. However, there are also limitations to using 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide in lab experiments. It has a short half-life and may require multiple doses to maintain therapeutic levels. Additionally, the effects of 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide may vary depending on the dose and route of administration.

Direcciones Futuras

There are several future directions for the study of 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide. One area of research is the development of more potent and selective GABA transaminase inhibitors. Additionally, studies are needed to determine the optimal dose and route of administration of 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide for therapeutic use. Further research is also needed to determine the safety and efficacy of 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide in humans. Finally, studies are needed to determine the potential therapeutic applications of 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Conclusion:
1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction and neurological disorders. It works by inhibiting GABA transaminase, which results in an increase in GABA levels in the brain. This increase in GABA levels leads to a decrease in neuronal excitability and a reduction in the release of dopamine. 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to determine the safety and efficacy of 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide in humans and its potential therapeutic applications in the treatment of neurological disorders.

Métodos De Síntesis

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide is synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 1-cyanocyclobutane-1-carboxylic acid followed by the addition of piperidine-3-carboxamide. The final product is obtained through a purification process that involves recrystallization and chromatography.

Aplicaciones Científicas De Investigación

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and neurological disorders. Studies have shown that 1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in the pathophysiology of addiction and neurological disorders.

Propiedades

IUPAC Name

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-6-4-13(5-7-15)17(24)22-10-1-3-14(11-22)16(23)21-18(12-20)8-2-9-18/h4-7,14H,1-3,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVGVBOFURJVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzoyl)-N-(1-cyanocyclobutyl)piperidine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.